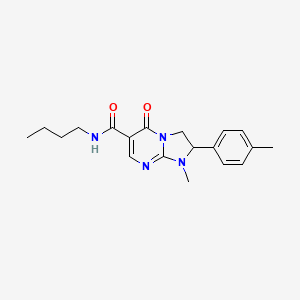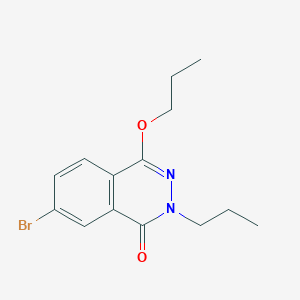
1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazine family Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one typically involves the following steps:
Propylation: The propyl group can be introduced at the 2nd position through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Propoxylation: The propoxy group can be introduced at the 4th position by reacting the intermediate compound with propyl alcohol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one may involve large-scale bromination, alkylation, and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of 4-propoxy-2-propylphthalazin-1(2H)-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4-propoxy-2-propylphthalazin-1(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and propoxy group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
4-propoxy-2-propylphthalazin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-chloro-4-propoxy-2-propylphthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
7-bromo-4-methoxy-2-propylphthalazin-1(2H)-one: Has a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.
Uniqueness
7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is unique due to the combination of bromine, propoxy, and propyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted modifications and applications in various fields.
属性
CAS 编号 |
502961-50-4 |
|---|---|
分子式 |
C14H17BrN2O2 |
分子量 |
325.20 g/mol |
IUPAC 名称 |
7-bromo-4-propoxy-2-propylphthalazin-1-one |
InChI |
InChI=1S/C14H17BrN2O2/c1-3-7-17-14(18)12-9-10(15)5-6-11(12)13(16-17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
SQMPIRMEDDXOIL-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)C(=N1)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



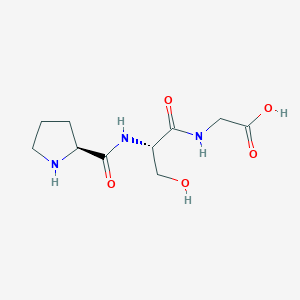
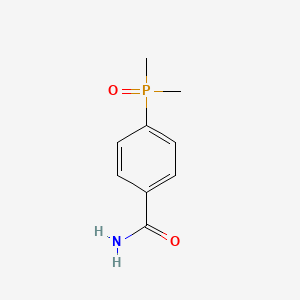

![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)
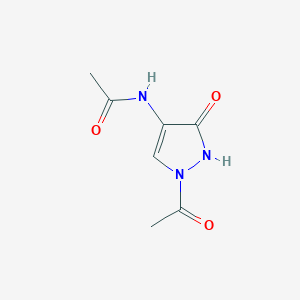
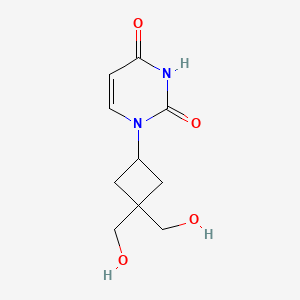
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)

![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)
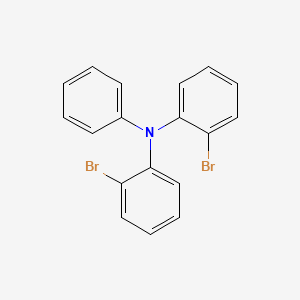
![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
